molecular formula C15H22BrNO B15062148 4-(4-Bromo-5-isopropoxy-2-methylphenyl)piperidine

4-(4-Bromo-5-isopropoxy-2-methylphenyl)piperidine

Cat. No.: B15062148
M. Wt: 312.24 g/mol
InChI Key: UGTAVOKZIBQCOX-UHFFFAOYSA-N
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Description

4-(4-Bromo-5-isopropoxy-2-methylphenyl)piperidine is a chemical compound with the molecular formula C14H22BrNO It is a piperidine derivative, characterized by the presence of a bromine atom, an isopropoxy group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-5-isopropoxy-2-methylphenyl)piperidine typically involves the following steps:

    Isopropoxylation: The isopropoxy group can be introduced via an etherification reaction using isopropyl alcohol and a strong acid catalyst such as sulfuric acid.

    Piperidine Introduction: The final step involves the formation of the piperidine ring, which can be achieved through a nucleophilic substitution reaction using piperidine and a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-5-isopropoxy-2-methylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: New derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-(4-Bromo-5-isopropoxy-2-methylphenyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-5-isopropoxy-2-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The bromine atom and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromo-2-methylphenyl)piperidine
  • 4-(4-Isopropoxy-2-methylphenyl)piperidine
  • 4-(4-Bromo-5-methylphenyl)piperidine

Uniqueness

4-(4-Bromo-5-isopropoxy-2-methylphenyl)piperidine is unique due to the presence of both the bromine atom and the isopropoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H22BrNO

Molecular Weight

312.24 g/mol

IUPAC Name

4-(4-bromo-2-methyl-5-propan-2-yloxyphenyl)piperidine

InChI

InChI=1S/C15H22BrNO/c1-10(2)18-15-9-13(11(3)8-14(15)16)12-4-6-17-7-5-12/h8-10,12,17H,4-7H2,1-3H3

InChI Key

UGTAVOKZIBQCOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)Br

Origin of Product

United States

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